molecular formula C15H18N2O4 B5700044 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione

1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione

Cat. No. B5700044
M. Wt: 290.31 g/mol
InChI Key: DIKBIUQZLAABHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, also known as AEQ, is a synthetic quinazoline derivative that has been widely used in scientific research. AEQ has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione exerts its effects by binding to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. This leads to a downstream effect on various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on protein kinase CK2, this compound has also been found to inhibit other kinases such as PIM1 and PIM2. This compound has also been shown to induce apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in lab experiments is its potency and specificity as an inhibitor of protein kinase CK2. This allows researchers to investigate the role of CK2 in various cellular processes with a high degree of precision. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over prolonged periods of time.

Future Directions

There are several potential future directions for research on 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Another potential direction is the investigation of the role of CK2 in various disease states, such as cancer and neurodegenerative disorders. Finally, the development of this compound as a therapeutic agent for cancer treatment is an area of ongoing research.

Synthesis Methods

1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-ethoxybenzoyl chloride with 3-ethyl-4-methoxyaniline in the presence of an acid catalyst. The resulting intermediate is then reacted with allylamine to yield this compound.

Scientific Research Applications

1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been used extensively in scientific research as a tool to investigate various cellular processes. One of the most common applications of this compound is in the study of protein kinase activity. This compound is a potent inhibitor of protein kinase CK2, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

3-ethyl-6,7-dimethoxy-1-prop-2-enylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-5-7-17-11-9-13(21-4)12(20-3)8-10(11)14(18)16(6-2)15(17)19/h5,8-9H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBIUQZLAABHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.